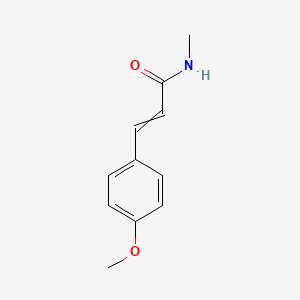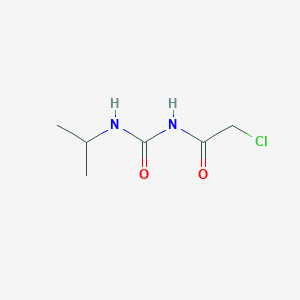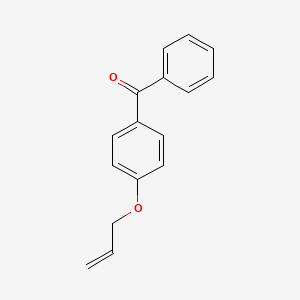
4-Allyloxybenzophenon
Übersicht
Beschreibung
4-Allyloxybenzophenone, also known as 2-Hydroxy-4-allyloxybenzophenone, is a chemical compound with the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . It has a molecular weight of 254.28 .
Molecular Structure Analysis
The molecular structure of 4-Allyloxybenzophenone is represented by the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Physical And Chemical Properties Analysis
4-Allyloxybenzophenone has a melting point of 67-70 °C . It is soluble in toluene . The compound has a density of 1.165±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Hochspannungs-Gleichstromkabelisolierung (HVDC)
4-Allyloxybenzophenon wurde bei der Herstellung von gepfropftem Polypropylen für HVDC-Kabel verwendet . Polypropylen (PP) ist ein vielversprechendes Material für umweltfreundliche Hochspannungs-Gleichstromkabel (HVDC)-Isolierungen. PP ist jedoch anfällig für Raumladungsakkumulation unter Gleichstrom (DC)-elektrischer Spannung, was seine Anwendungen einschränkt. Um seine elektrischen Eigenschaften zu verbessern, wurde 4-Allyloxy-2-hydroxybenzophenon (AHB) mit polaren funktionellen Gruppen und einer konjugierten Struktur durch Schmelzpfropfung auf PP gepfropft . Das gepfropfte PP hemmte die Raumladungsakkumulation wirksam und zeigte den höchsten Volumenwiderstand und die höchste Gleichstrom-Durchbruchfestigkeit .
Polymerisationswerkzeuge
This compound wird als Polymerisationswerkzeug verwendet . Es ist ein copolymerisierbarer UV-Absorber , d. h. er kann in eine Polymerstruktur eingebaut werden und UV-Strahlung absorbieren, wodurch das Polymer vor UV-Abbau geschützt wird.
Umweltfreundliche Isoliermaterialien
Die Verbindung wird bei der Entwicklung und Konstruktion von umweltfreundlichen Polymerisoliermaterialien für HVDC-Anwendungen eingesetzt . Die Entwicklung neuer umweltfreundlicher Isoliermaterialien, um herkömmliches vernetztes Polyethylen (XLPE) zu ersetzen, ist dringend erforderlich .
Verbesserung der elektrischen Eigenschaften von Polymeren
This compound wird verwendet, um die elektrischen Eigenschaften von Polymeren zu verbessern . Die Verbindung wird auf Polypropylen gepfropft, um seine elektrischen Eigenschaften, insbesondere seinen Widerstand gegen Raumladungsakkumulation, zu verbessern .
Industrielle Testanwendungen
This compound wird in industriellen Testanwendungen eingesetzt . Allerdings werden die spezifischen Details dieser Anwendungen in den Suchergebnissen nicht genannt.
Forschung und Entwicklung
This compound wird in Forschung und Entwicklung eingesetzt . Es wird in der Untersuchung neuer Materialien und Prozesse eingesetzt, und seine Eigenschaften machen es zu einem wertvollen Werkzeug in verschiedenen Forschungskontexten.
Safety and Hazards
Eigenschaften
IUPAC Name |
phenyl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGRLFEHAONPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292940 | |
| Record name | 4-Allyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42403-77-0 | |
| Record name | NSC86527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Allyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


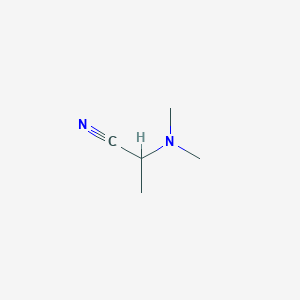



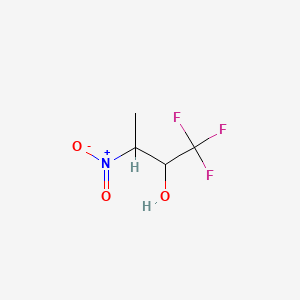
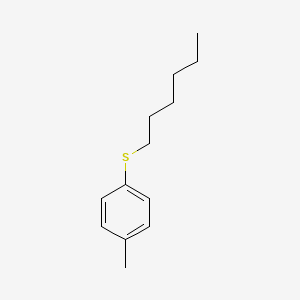
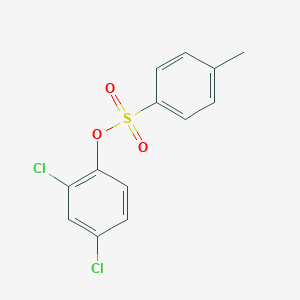
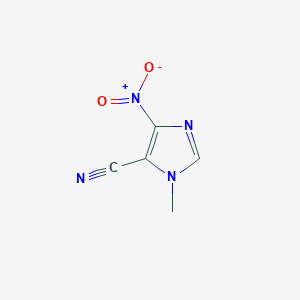
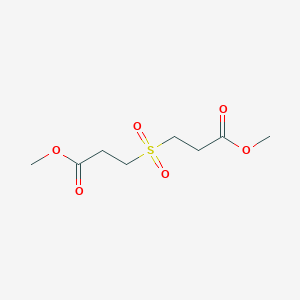
![1H,3H-Naphtho[1,8-cd]pyran-1-one](/img/structure/B1615838.png)

